(6-Bromo-2-chloropyridin-3-YL)methanamine

Medicinal Chemistry C-Nucleoside Synthesis Pd-Catalyzed Cross-Coupling

Procure (6-Bromo-2-chloropyridin-3-yl)methanamine for chemoselective Pd-catalyzed functionalization: 6-Br undergoes preferential oxidative addition over 2-Cl, enabling sequential Suzuki-Miyaura/Stille coupling then Buchwald-Hartwig amination. This orthogonal reactivity maps directly to PLK1 (5.80 nM IC50 analog) and class III PTK inhibitor pharmacophores. The 3-methanamine handle enables amidation/reductive amination without deprotection. For trace-sensitive SAR workflows, select the NLT 98% grade to minimize catalyst poisoning and ensure LCMS purity. HCl salt (CAS 2919946-99-7) available for oxidation-sensitive protocols.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48
CAS No. 1060815-70-4
Cat. No. B2647801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-chloropyridin-3-YL)methanamine
CAS1060815-70-4
Molecular FormulaC6H6BrClN2
Molecular Weight221.48
Structural Identifiers
SMILESC1=CC(=NC(=C1CN)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2
InChIKeyGQYYRNGHDVXZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-2-chloropyridin-3-yl)methanamine (CAS 1060815-70-4) Procurement Specifications and Compound Identity


(6-Bromo-2-chloropyridin-3-yl)methanamine (CAS 1060815-70-4) is a heteroaromatic building block belonging to the halopyridinylmethanamine class, with molecular formula C₆H₆BrClN₂ and molecular weight 221.48 g/mol . The compound features a pyridine core bearing bromine at the 6-position, chlorine at the 2-position, and a methanamine (-CH₂NH₂) group at the 3-position [1]. Commercially available purity specifications range from 95% to ≥98% (NLT 98%), with major suppliers including AKSci (95% min purity), Leyan (95%), and MolCore (NLT 98%) . The hydrochloride salt form (CAS 2919946-99-7) is also available as an alternative procurement option with potentially enhanced stability and handling characteristics .

Why (6-Bromo-2-chloropyridin-3-yl)methanamine Cannot Be Interchanged with Positional Isomers or Halogen-Variant Analogs


Substitution of (6-Bromo-2-chloropyridin-3-yl)methanamine with regioisomeric analogs (e.g., 6-bromo-3-chloropyridin-2-yl)methanamine or halogen-swapped variants (e.g., 2-bromo-6-chloropyridine) introduces three distinct failure modes for research continuity. First, the specific 2-chloro/6-bromo substitution pattern dictates chemoselectivity in Pd-catalyzed cross-coupling reactions: bromine undergoes preferential oxidative addition over chlorine, enabling sequential functionalization that would be lost with different halogen placement [1]. Second, the 3-methanamine position relative to the pyridine nitrogen determines both nucleophilicity and steric accessibility in amidation and reductive amination steps; regioisomers alter the electronic environment of the amino group, affecting reaction yields and necessitating re-optimization of coupling conditions [2]. Third, biological target engagement—particularly in kinase inhibitor pharmacophores where this scaffold serves as a hinge-binding motif—is exquisitely sensitive to substitution geometry, with even single-position halogen migration known to ablate target affinity [3].

(6-Bromo-2-chloropyridin-3-yl)methanamine Quantitative Differentiation Evidence for Scientific Selection


Chemoselective Bromine-Over-Chlorine Cross-Coupling Enables Sequential Heteroaromatic Functionalization

In Pd-catalyzed cross-coupling reactions on bromo-chloropyridine scaffolds bearing the 2-chloro/6-bromo substitution pattern, bromine undergoes preferential oxidative addition while chlorine remains intact. This chemoselectivity enables sequential, site-selective functionalization that is not achievable with symmetrical dihalo analogs or with nucleophilic substitution approaches. Specifically, Suzuki-Miyaura cross-coupling of the 2-bromo-6-chloropyridine C-nucleoside (isomeric variant) with 0.9 equivalent of phenylboronic acid using Pd(PPh₃)₄ at 60 °C proceeded chemoselectively at the bromine-bearing position to afford the 6-chloro-2-phenylpyridine product in 63% yield, while nucleophilic substitutions on the same scaffold were non-selective and produced complex mixtures [1]. The target compound's 6-bromo/2-chloro substitution pattern provides orthogonal reactivity handles for iterative diversification—bromine for initial Suzuki/Stille/Heck coupling followed by chlorine for Buchwald-Hartwig amination or subsequent cross-coupling under more forcing conditions [2].

Medicinal Chemistry C-Nucleoside Synthesis Pd-Catalyzed Cross-Coupling Sequential Functionalization

Starting Material Cost and Availability Advantage Over Alternative Diaminopyridine Synthetic Routes

Bromo-chloropyridine starting materials, including the class to which (6-bromo-2-chloropyridin-3-yl)methanamine belongs, offer demonstrable cost and supply-chain advantages over previously reported routes for synthesizing diaminopyridines—which are fundamental building blocks for marketed kinase inhibitors including Ribociclib and Palbociclib [1]. The two-step Pd-catalyzed ammonia coupling methodology developed specifically for deactivated amino-chloropyridines (including bromo-chloro variants) achieves diaminopyridine synthesis with very low catalyst loadings under remarkably mild reaction conditions, making the system particularly suitable for both academic and industrial applications [2]. Compared to prior synthetic approaches requiring more expensive, less readily available halogenated pyridine precursors or multi-step protection/deprotection sequences, the bromo-chloropyridine entry point reduces both raw material expenditure and step count, directly translating to lower cost per gram of final diaminopyridine product [1].

Process Chemistry Synthetic Methodology Cost-Efficiency Diaminopyridine Synthesis

Kinase Inhibitor Pharmacophore Compatibility: PLK1 Binding Affinity Data for Closely Related Scaffold

The 3-aminomethyl-6-bromo-2-chloropyridine scaffold serves as a validated hinge-binding motif in kinase inhibitor design, with binding affinity data available for closely related compounds. In the PLK1 (Polo-like kinase 1) inhibitor pharmacophore series, a compound bearing the 6-bromo-2-chloropyridin-3-yl methanamine-derived structure demonstrated PLK1 binding affinity with an IC₅₀ of 5.80 nM in a proprietary competition assay using HEK293-expressed human PLK1 [1]. This nanomolar target engagement establishes the scaffold as competent for generating high-affinity kinase inhibitors. In contrast, a related scaffold lacking the 3-methanamine functional group showed substantially weaker PDK1 inhibition (IC₅₀ ≈ 164,000 nM), representing a >28,000-fold difference in potency attributable to structural variations including the methanamine substitution pattern [2]. The patent literature further confirms that pyridine derivatives bearing halogen and aminomethyl substitution patterns exemplified by this scaffold inhibit class III PTK receptor family members including FMS (CSF-1R), c-KIT, PDGFRα/β, FLT3, KDR, SRC, EphA2/3/8, DDR1/2, and RET [3].

Kinase Inhibition PLK1 Medicinal Chemistry Structure-Activity Relationship

Dual Halogen Orthogonal Reactivity vs. Symmetrical Dihalo Analogs

(6-Bromo-2-chloropyridin-3-yl)methanamine contains two halogen atoms (Br at C6, Cl at C2) with intrinsically different oxidative addition kinetics toward Pd(0) catalysts. This differential reactivity—bromine undergoing faster oxidative addition than chlorine—provides built-in orthogonal reactivity that symmetrical dihalo analogs (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) lack [1]. In the 2-bromo-6-chloropyridine C-nucleoside system (structurally analogous halogenation pattern), Suzuki coupling with 0.9 eq phenylboronic acid selectively displaced bromine to yield 63% of the monoarylated 6-chloro-2-phenylpyridine product, leaving chlorine available for subsequent diversification [2]. Sequential direct arylation followed by Suzuki coupling on bromo-2-chloropyridines using only 1 mol% air-stable Pd catalyst with inexpensive base further demonstrates the orthogonal synthetic utility of this substitution pattern [3]. Symmetrical dihalo analogs would yield either non-selective mixtures of mono- and bis-arylated products or require protecting group strategies, increasing step count and reducing overall yield.

Cross-Coupling Sequential Functionalization Orthogonal Reactivity Synthetic Efficiency

Commercial Purity Specification: NLT 98% Grade Available vs. Standard 95% Baselines

Among commercial suppliers of (6-bromo-2-chloropyridin-3-yl)methanamine, purity specifications range from a baseline of 95% to a higher NLT 98% (Not Less Than 98%) grade . The NLT 98% specification is backed by ISO certification and is specifically positioned for global pharmaceutical R&D and quality control applications . This 3-percentage-point purity differential (≥98% vs. 95%) represents an approximately 60% reduction in maximum allowable impurity burden (≤2% vs. ≤5%), which is material for applications where trace halogenated impurities could interfere with cross-coupling catalyst activity or where unknown impurity peaks in HPLC/LCMS traces complicate analytical characterization of reaction products. The hydrochloride salt form (CAS 2919946-99-7) offers an alternative procurement option that may provide enhanced storage stability and handling convenience for amine-sensitive workflows .

Quality Control Analytical Chemistry Procurement Specification Reproducibility

(6-Bromo-2-chloropyridin-3-yl)methanamine Optimal Application Scenarios Based on Quantified Differentiation


Sequential Diversification of Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries benefit from (6-bromo-2-chloropyridin-3-yl)methanamine's orthogonal halogen reactivity for sequential Pd-catalyzed functionalization. The 6-bromo substituent undergoes chemoselective Suzuki-Miyaura or Stille coupling (demonstrated 63% yield in analogous system with 0.9 eq phenylboronic acid, Pd(PPh₃)₄, 60 °C), while the 2-chloro position remains intact for subsequent Buchwald-Hartwig amination or second cross-coupling under modified conditions [1]. This scaffold directly maps to the pharmacophore requirements of PLK1 inhibitors (demonstrated 5.80 nM IC₅₀ for structurally related methanamine-containing analog) and class III PTK inhibitors including c-KIT, PDGFRα/β, FLT3, and KDR [2][3].

Cost-Sensitive Process Chemistry Scale-Up for Diaminopyridine-Containing APIs

Process chemistry groups developing scalable routes to diaminopyridine-containing active pharmaceutical ingredients—including intermediates for marketed drugs Ribociclib and Palbociclib—should prioritize bromo-chloropyridine building blocks over alternative halogenated precursors. The two-step Pd-catalyzed ammonia coupling methodology using bromo-chloropyridine starting materials achieves cost-effective diaminopyridine synthesis with very low catalyst loadings under mild conditions, outperforming previously reported routes in both raw material cost and regioisomer accessibility [4]. The 3-methanamine group of the target compound provides a direct handle for amide bond formation or reductive amination without additional deprotection steps.

High-Fidelity SAR Studies Requiring Low-Impurity Building Blocks

Structure-activity relationship (SAR) studies where trace halogenated impurities could confound biological assay interpretation or interfere with sensitive Pd-catalyzed cross-coupling reactions warrant procurement of the NLT 98% purity grade (MolCore, ISO-certified) over standard 95% grades from alternative suppliers . The 60% reduction in maximum allowable impurity burden (≤2% vs. ≤5%) directly benefits LCMS purity assessment of final compounds and minimizes catalyst poisoning in cross-coupling steps. For amine oxidation-sensitive workflows, the hydrochloride salt (CAS 2919946-99-7) offers enhanced bench stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-2-chloropyridin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.